molecular formula C15H11N3O2 B12203367 5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B12203367
M. Wt: 265.27 g/mol
InChI Key: HAFIFEZKRICUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that features an oxazole ring fused with a pyridine ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phenylglyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then reacted with a carboxylic acid derivative to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is utilized in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is employed in the synthesis of other complex molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit key enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and cancer, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2-oxazole-3-carboxamide: Lacks the pyridine ring, which may affect its biological activity and properties.

    N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide: Lacks the phenyl group, which may influence its interactions with molecular targets.

    5-phenyl-N-(pyridin-2-yl)-1,2-thiazole-3-carboxamide: Contains a thiazole ring instead of an oxazole ring, which may alter its chemical reactivity and biological effects.

Uniqueness

5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of both the phenyl and pyridine rings, which contribute to its distinct chemical and biological properties. The combination of these structural features enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

5-phenyl-N-pyridin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H11N3O2/c19-15(17-14-8-4-5-9-16-14)12-10-13(20-18-12)11-6-2-1-3-7-11/h1-10H,(H,16,17,19)

InChI Key

HAFIFEZKRICUDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.